molecular formula C10H13NO B13583339 (3-Methyl-2,3-dihydrobenzofuran-2-yl)methanamine

(3-Methyl-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No.: B13583339
M. Wt: 163.22 g/mol
InChI Key: MCIKYKITSIYKKC-UHFFFAOYSA-N
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Description

(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group and a methanamine group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions One common method involves the use of substituted phenols and aldehydes, followed by cyclization to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascade have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2,3-dihydrobenzofuran
  • 2-methylcoumaran
  • 2,3-dihydro-2-methylbenzofuran

Uniqueness

(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3-methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C10H13NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,7,10H,6,11H2,1H3

InChI Key

MCIKYKITSIYKKC-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC=CC=C12)CN

Origin of Product

United States

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